molecular formula C18H18O4 B1243912 Stemofuran J

Stemofuran J

Cat. No. B1243912
M. Wt: 298.3 g/mol
InChI Key: TZBKBAHAEDHKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stemofuran J is a member of benzofurans. It has a role as a metabolite.

Scientific Research Applications

Phytochemical Studies and Antibacterial Activities

Stemofuran J has been identified as a significant compound in phytochemical studies. In a study focusing on Stemona aphylla, Stemofuran J was isolated along with other new compounds. These compounds were tested for their antibacterial and antifungal activities. Stemofuran J, among others, exhibited antibacterial activities against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values of 15.6 μg/mL (Sastraruji et al., 2011).

Synthesis and Structural Studies

Research has also focused on the synthesis of stemofurans. A study described a concise synthesis of stemofurans, including Stemofuran J, and their application in producing benzofuran molecules with benzopyranyl rings. This study contributes to the understanding of stemofuran structures and the development of synthetic routes (Lee et al., 2010).

Isolation from Stemona curtisii and Acetylcholinesterase Inhibition

Further research on Stemona curtisii highlighted the isolation of Stemofuran J along with other new and known compounds. These compounds were tested for acetylcholinesterase inhibitory activities. Although they were found to be less active than other compounds, this study contributes to the knowledge of Stemofuran J’s potential in inhibitory activities (Chaiyong et al., 2010).

Leukotriene Biosynthesis Inhibition

In a study focusing on leukotriene biosynthesis, Stemofuran J was tested alongside other stilbenoids and alkaloids from Stemona species. The study explored their structure-dependent activities in inhibiting leukotriene formation, revealing insights into Stemofuran J's potential medicinal applications (Adams et al., 2005).

properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-(3,5-dimethoxy-2,4-dimethylphenyl)-1-benzofuran-4-ol

InChI

InChI=1S/C18H18O4/c1-10-12(8-16(20-3)11(2)18(10)21-4)17-9-13-14(19)6-5-7-15(13)22-17/h5-9,19H,1-4H3

InChI Key

TZBKBAHAEDHKJP-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1C2=CC3=C(C=CC=C3O2)O)OC)C)OC

Canonical SMILES

CC1=C(C(=C(C=C1C2=CC3=C(C=CC=C3O2)O)OC)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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